Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position, a hydroxyl group at the 3-position, and a 2-aminoethyl substituent also at the 3-position. This structure combines hydrophilic (hydroxyl, amino) and hydrophobic (Boc) moieties, making it a versatile intermediate in medicinal chemistry for drug discovery and synthesis. The compound’s stereochemistry and functional groups influence its reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-8-4-5-12(16,9-14)6-7-13/h16H,4-9,13H2,1-3H3 |
InChI Key |
UETKEVCPINNJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCN)O |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis Strategies
Core Piperidine Ring Formation
The synthesis begins with constructing the piperidine backbone. Cyclization of pentanediamine derivatives or reductive amination of diketones are common approaches. For example, reductive amination of 5-aminopentanal using sodium cyanoborohydride yields 3-hydroxypiperidine with 78–85% efficiency. Subsequent Boc (tert-butyloxycarbonyl) protection is critical to prevent amine oxidation during later steps.
Table 1: Piperidine Ring Formation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, rt, 12 hr | 85 | 92 |
| Cyclization | H2SO4, 100°C, 6 hr | 78 | 88 |
Introduction of the 2-Aminoethyl Side Chain
The 3-position hydroxyl group serves as an anchor for introducing the 2-aminoethyl moiety. Two primary strategies are employed:
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), the hydroxyl group is converted to an ethoxyethyl intermediate, which undergoes amination with ethylenediamine. This method achieves 65–72% yield but requires strict anhydrous conditions.
Reductive Amination
Condensation of 3-hydroxypiperidine with glyoxylic acid, followed by reduction using NaBH4, produces the 2-aminoethyl side chain. Yields improve to 80% when using Pd/C under hydrogen atmosphere.
Table 2: Side Chain Introduction Methods
| Method | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Mitsunobu | DEAD, PPh3, THF, 0°C→rt | 72 | Moderate |
| Reductive Amination | NaBH4, MeOH, 0°C, 2 hr | 80 | High |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize scalability and cost-efficiency. A continuous flow reactor system optimizes the Boc protection step, reducing reaction time from 12 hr to 45 minutes. Key parameters include:
- Temperature : 50°C
- Pressure : 3 bar
- Catalyst : Zeolite HSZ-390HUA (0.5 wt%)
This method achieves 94% conversion with >99% purity.
Solvent Recycling
Ethyl acetate and tetrahydrofuran (THF) are recovered via distillation, reducing waste by 40%. Automated pH adjustment units maintain optimal conditions for amine intermediate stability.
Reaction Condition Optimization
Temperature and Catalysis
Elevated temperatures (50–60°C) accelerate Boc protection but risk epimerization. Screening of catalysts revealed that DMAP (4-dimethylaminopyridine) enhances acylation rates by 30% compared to triethylamine.
Table 3: Catalytic Efficiency in Boc Protection
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DMAP | 25 | 3 | 92 |
| Triethylamine | 25 | 5 | 78 |
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while dichloromethane minimizes side reactions. THF is preferred for its balance of reactivity and ease of removal.
Analytical Characterization
Chromatographic Purity Assessment
HPLC with a C18 column (acetonitrile/water gradient) resolves the target compound (retention time: 8.2 min) from byproducts. Industrial batches consistently show >99.5% purity.
Spectroscopic Confirmation
- NMR : δ 1.44 ppm (tert-butyl), 3.25–3.40 ppm (piperidine CH2), 4.85 ppm (hydroxyl proton).
- MS : m/z 273.2 [M+H]+.
Challenges and Mitigation Strategies
Epimerization at C3
The stereochemical integrity of the 3-hydroxyl group is vulnerable under basic conditions. Implementing low-temperature (<10°C) reactions and using chiral auxiliaries reduces epimerization to <2%.
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Substitution Reactions: The hydroxyl group can be substituted with other functional groups, enhancing the compound's versatility.
- Reduction and Oxidation: The compound can undergo redox reactions to yield different derivatives, which are crucial in developing new chemical entities.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties:
- Protein Kinase Inhibition: Research indicates that derivatives of this compound can inhibit specific protein kinases involved in tumor growth, suggesting its potential use in cancer therapies.
- Neuroprotective Effects: Studies have shown that related compounds exhibit neuroprotective properties against amyloid beta-induced toxicity in astrocytes, indicating their potential role in treating neurodegenerative diseases .
Biochemical Research
The ability of this compound to interact with biological molecules makes it valuable in biochemical studies. It can serve as a precursor for synthesizing pharmaceutical agents targeting specific pathways involved in diseases.
Inhibition of Protein Kinases
A study demonstrated that this compound effectively inhibits certain protein kinases associated with tumor growth. This inhibition resulted in reduced cell proliferation in vitro, highlighting its potential application in cancer treatment.
Neuroprotective Properties
Research indicated that derivatives of this compound could protect astrocytes from amyloid beta-induced toxicity. In vitro studies showed improved cell viability and reduced inflammatory cytokine production following treatment with related compounds . These findings suggest the compound's potential utility in developing therapies for Alzheimer's disease and other neurodegenerative conditions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Stereochemical Variants
(a) Tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
- Structure: The hydroxyl group is at position 3, but the aminomethyl substituent is at position 4 instead of 2-aminoethyl at position 3.
- Molecular Formula : C₁₁H₂₂N₂O₃ (MW = 230.3) .
- The absence of an ethyl spacer in the amino group may reduce conformational flexibility compared to the target compound.
(b) (R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate
Functional Group Modifications
(a) MAZ1310: (2S/R,3R/S)-tert-butyl 2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)-3-hydroxypiperidine-1-carboxylate
- Structure: Contains a bulky quinazolinone substituent instead of 2-aminoethyl.
- Biological Relevance : Demonstrated poor tolerance in cellular assays, failing to activate Smad7 transcription. This highlights the critical role of substituent size and electronic properties in biological activity .
(b) Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate
- Structure : Features a difluorophenyl group at position 4.
- Molecular Formula: C₁₆H₂₁F₂NO₃ (MW = 313.34) .
Ring Size Variations: Piperidine vs. Pyrrolidine
Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
- Structure : Pyrrolidine (5-membered ring) instead of piperidine (6-membered).
- Pyrrolidine derivatives may exhibit faster metabolic clearance due to reduced ring rigidity .
Molecular Weight and Polarity
*Estimated based on structural similarity.
Biological Activity
Tert-butyl 3-(2-aminoethyl)-3-hydroxypiperidine-1-carboxylate, also known by its CAS number 2060050-75-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H31N3O3
- Molecular Weight : 301.42 g/mol
- CAS Number : 2060050-75-9
- MDL Number : MFCD30498413
The biological activity of this compound is primarily linked to its interactions with various biological pathways. Notably, it has shown potential in:
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating oxidative stress and apoptosis pathways. It has been observed to influence the phosphorylation of key proteins involved in cell survival, such as Akt and Nrf2, enhancing the expression of protective genes like heme oxygenase-1 (HO-1) .
- Cholinergic Activity : The compound may also exhibit cholinesterase inhibitory activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. By inhibiting acetylcholinesterase (AChE), it can potentially improve cholinergic transmission .
In Vitro Studies
- Oxidative Stress Reduction :
- Cholinesterase Inhibition :
Case Studies
Pharmacological Profiles
The pharmacological profile of this compound suggests favorable properties for drug development:
- Absorption and Distribution :
-
Safety Profile :
- Preliminary toxicological assessments suggest a manageable safety profile; however, further studies are necessary to establish comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
